molecular formula C18H15ClN4 B1663748 Gyki 47261 dihydrochloride CAS No. 220445-20-5

Gyki 47261 dihydrochloride

Número de catálogo: B1663748
Número CAS: 220445-20-5
Peso molecular: 322.8 g/mol
Clave InChI: FPXVCCSOTAQPIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de GYKI-47261 implica múltiples pasos, comenzando con la preparación de la estructura central de imidazo[1,2c][2,3]benzodiazepina. La ruta sintética generalmente incluye:

    Formación del núcleo imidazo[1,2c][2,3]benzodiazepina: Esto implica la ciclización de precursores apropiados en condiciones controladas.

    Introducción del grupo 4-aminofenilo: Este paso implica una reacción de sustitución donde el grupo 4-aminofenilo se introduce en la estructura central.

    Cloración: La introducción del átomo de cloro en la posición 8 se logra mediante una reacción de cloración utilizando agentes clorantes comunes.

Los métodos de producción industrial para GYKI-47261 probablemente involucrarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala .

Análisis De Reacciones Químicas

GYKI-47261 experimenta varios tipos de reacciones químicas:

    Oxidación: Puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

    Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el núcleo imidazo[1,2c][2,3]benzodiazepina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes clorantes como el cloruro de tionilo. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Gyki 47261 has shown significant promise in neuroprotective therapies, particularly in models of neurodegenerative diseases and acute brain injuries.

  • Stroke Models : In transient focal ischemia rat models, Gyki 47261 significantly reduced infarct size by 62.3% to 67.4% . This suggests its potential utility in acute ischemic events where excitotoxicity due to excessive glutamate release contributes to neuronal death.
  • Parkinson’s Disease : The compound has been studied for its effects on levodopa-induced dyskinesias in primate models of Parkinson's disease. Co-administration with amantadine led to a 51% reduction in dyskinesias . This dual blockade of AMPA and NMDA receptors appears to mitigate the side effects associated with dopaminergic treatments.
  • Excitotoxicity Reduction : Gyki 47261's ability to inhibit AMPA receptor-mediated excitotoxicity has implications for conditions such as Alzheimer's disease and multiple sclerosis, where glutamate toxicity plays a role .

Pharmacological Insights

Gyki 47261's pharmacological profile highlights its role as a selective AMPA receptor antagonist with an IC50 value of approximately 2.5 µM .

  • CYP2E1 Induction : Research indicates that Gyki 47261 acts as a potent inducer of CYP2E1 enzyme activity in both rat and human hepatocytes, suggesting potential applications in studies related to drug metabolism and hepatotoxicity . The mechanism appears to involve stabilization of the CYP2E1 enzyme rather than increasing gene transcription.
  • Muscle Relaxation : In animal studies, Gyki 47261 exhibited muscle relaxant effects with effective doses ranging from 15.8 to 36.5 mg/kg . This property may be beneficial in developing treatments for muscle spasticity.

Toxicological Studies

The compound's role in toxicology is significant, particularly regarding its protective effects against neurotoxic agents:

  • Neurotoxicity Models : In models using MPTP (a neurotoxin used to induce Parkinsonian symptoms), Gyki 47261 demonstrated protective effects against neurotoxicity, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Data Summary Table

Application AreaFindingsReference
NeuroprotectionReduced infarct size by 62.3%-67.4% in stroke models
Parkinson’s DiseaseReduced levodopa-induced dyskinesias by 51% in primate models
CYP2E1 InductionIncreased CYP2E1 activity significantly in human and rat hepatocytes
Muscle RelaxationED50 values between 15.8-36.5 mg/kg
Neurotoxicity ProtectionMitigated effects of MPTP-induced neurotoxicity

Mecanismo De Acción

GYKI-47261 ejerce sus efectos al antagonizar selectivamente los receptores AMPA, que son receptores ionotrópicos de glutamato involucrados en la transmisión sináptica rápida en el sistema nervioso central. Al bloquear estos receptores, GYKI-47261 inhibe la neurotransmisión excitatoria, lo que lleva a sus efectos anticonvulsivos y neuroprotectores. Además, induce la enzima CYP2E1, que participa en el metabolismo de varios xenobióticos .

Comparación Con Compuestos Similares

GYKI-47261 es único entre los antagonistas de los receptores AMPA debido a su alta selectividad y potencia. Los compuestos similares incluyen:

    GYKI-52466: Otro antagonista de los receptores AMPA con propiedades similares pero diferente estructura química.

    NBQX: Un antagonista competitivo de los receptores AMPA con un mecanismo de acción diferente.

    Perampanel: Un antagonista no competitivo de los receptores AMPA utilizado clínicamente para el tratamiento de la epilepsia.

GYKI-47261 se destaca por su actividad anticonvulsiva de amplio espectro y su potente inducción de CYP2E1, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .

Actividad Biológica

Gyki 47261 dihydrochloride is a compound recognized for its significant biological activity, particularly as a non-competitive antagonist of the AMPA receptor. This article explores its mechanisms, effects on various biological systems, and relevant research findings.

Overview of this compound

  • Chemical Name : 4-(8-Chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-benzeneamine) dihydrochloride
  • CAS Number : 1217049-32-5
  • Molecular Formula : C18H15ClN4·2HCl
  • Molecular Weight : 395.71 g/mol
  • IC50 Value : 2.5 μM (indicating the concentration needed to inhibit 50% of the AMPA receptor activity) .

Gyki 47261 acts primarily by antagonizing AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. By inhibiting these receptors, Gyki 47261 reduces excitatory neurotransmission, which can be beneficial in conditions characterized by excessive neuronal activity such as epilepsy and other neurological disorders .

Anticonvulsive Activity

Gyki 47261 exhibits broad-spectrum anticonvulsive properties. In various animal models, it has been shown to:

  • Significantly reduce seizure activity.
  • Lower the incidence of convulsions induced by chemical agents .

Neuroprotective Effects

Research indicates that Gyki 47261 provides neuroprotection in models of ischemia and neurotoxicity:

  • In a transient focal ischemia model in rats, it reduced infarct size by approximately 62.3% to 67.4% .
  • It also demonstrated efficacy in protecting against neurotoxic effects induced by MPTP in Parkinson's disease models .

CYP2E1 Induction

Gyki 47261 has been identified as a potent inducer of CYP2E1 enzyme activity in hepatocytes:

  • In rat hepatocytes, a concentration of 10 μM maximized induction, while human hepatocytes showed sensitivity at lower concentrations (0.01 μM) .
  • The mechanism appears to involve stabilization of the CYP2E1 protein rather than increasing its mRNA levels .

In Vitro Studies

In isolated cerebellar Purkinje cells, Gyki 47261 effectively inhibited currents induced by kainate or AMPA, confirming its role as a non-competitive antagonist .

In Vivo Studies

A series of studies have highlighted its therapeutic potential:

  • Muscle Relaxant Effects : In mice, Gyki 47261 exhibited muscle relaxant properties with ED50 values ranging from 15.8 to 36.5 mg/kg .
  • Parkinson’s Disease Models : Combined treatment with Gyki 47261 and MK-801 normalized response shortening induced by levodopa, indicating potential for alleviating dyskinesias associated with Parkinson's treatment .

Comparative Analysis with Similar Compounds

CompoundTypeIC50 (μM)Key Characteristics
Gyki 47261Non-competitive AMPA antagonist2.5Broad-spectrum anticonvulsive; neuroprotective
GYKI 52466AMPA antagonistVariesSimilar mechanism but different potency
GYKI 53655AMPA antagonistVariesDistinct pharmacological profile

Propiedades

IUPAC Name

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVCCSOTAQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220445-20-5
Record name GYKI-47261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220445205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYKI-47261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05588G41R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gyki 47261 dihydrochloride
Reactant of Route 2
Gyki 47261 dihydrochloride
Reactant of Route 3
Gyki 47261 dihydrochloride
Reactant of Route 4
Gyki 47261 dihydrochloride
Reactant of Route 5
Gyki 47261 dihydrochloride
Reactant of Route 6
Gyki 47261 dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.